Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)2) is a highly reactive, zero-valent nickel complex universally utilized as a primary precursor in organometallic synthesis and homogeneous catalysis. Featuring two labile 1,5-cyclooctadiene (COD) ligands, this compound provides a source of "naked" Ni(0) that readily undergoes ligand exchange with phosphines, N-heterocyclic carbenes (NHCs), and amines [1]. From a procurement perspective, Ni(cod)2 is prioritized over stable Ni(II) salts when processes demand precise stoichiometric control of the active catalyst without the interference of heterogeneous reducing agents or the kinetic delays associated with in-situ metal reduction[2].
Substituting Ni(cod)2 with more stable Ni(II) halides (e.g., NiCl2) combined with external reductants (like Zn or Mn) introduces significant process variability, including induction periods caused by competitive comproportionation (Ni(II) + Ni(0) → 2Ni(I)) and the generation of heterogeneous metal waste [1]. Conversely, attempting to substitute Ni(cod)2 with pre-ligated Ni(0) complexes, such as Ni(PPh3)4, restricts modularity; strongly coordinating phosphine ligands form stable equilibria that can severely attenuate the rate of oxidative addition to electrophiles [2]. For workflows requiring custom ligand environments or unhindered catalytic initiation, Ni(cod)2 remains strictly non-interchangeable[3].
In kinetic profiling of catalytic amide arylation, the use of a Ni(II) precatalyst requires in-situ reduction, leading to a delayed onset of catalysis. Reactions initiated with 10 mol% Ni(cod)2 exhibit no induction period and proceed with significantly faster initial kinetics compared to those using 10 mol% NiCl2·glyme [1]. This difference is attributed to the immediate availability of the active Ni(0) species, whereas the Ni(II) system suffers from competitive comproportionation that slows the buildup of the catalytically active state [1].
| Evidence Dimension | Catalytic induction period and kinetic onset |
| Target Compound Data | 0 min induction period; immediate kinetic onset |
| Comparator Or Baseline | NiCl2·glyme (Significant induction period) |
| Quantified Difference | Complete elimination of the induction phase |
| Conditions | 10 mol% Ni loading, photoredox amide arylation conditions |
Procuring Ni(cod)2 ensures immediate catalytic initiation, which is critical for time-sensitive reactions and reproducible kinetic profiling in high-throughput screening.
While bench-stable Ni(0) surrogates have been developed to circumvent the cold-storage requirements of Ni(cod)2, they often compromise application-critical performance. In the dehalogenative coupling polycondensation of polyfluorenes, freshly utilized Ni(cod)2 affords polymers with a number-average molecular weight (Mn) exceeding 70,000[1]. In contrast, the air-stable equivalent Ni(cod)(dq) (dq = duroquinone) yields significantly shorter polymer chains with an Mn of only 10,000 to 13,000 under identical optimized conditions [1].
| Evidence Dimension | Number-average molecular weight (Mn) of polyfluorene |
| Target Compound Data | Mn > 70,000 |
| Comparator Or Baseline | Ni(cod)(dq) (Mn = 10,000 - 13,000) |
| Quantified Difference | >5x increase in target polymer molecular weight |
| Conditions | Dehalogenative coupling polycondensation with 2,2'-bipyridine ligand |
For advanced materials applications like OLEDs and organic photovoltaics, Ni(cod)2 is strictly required to achieve the high molecular weights necessary for optimal electronic and mechanical properties.
The utility of Ni(cod)2 lies in the weak coordination of its COD ligands, which are easily displaced by target ligands to form active species. When compared to pre-ligated Ni(0) complexes like Ni(PPh3)4, Ni(cod)2 allows for precise stoichiometry without residual ligand interference[1]. Ni(PPh3)4 forms complex [Ni(PPh3)n] equilibria in solution, where the presence of excess strongly coordinating PPh3 ligands significantly attenuates the rate of oxidative addition with electrophiles such as bromobenzene [1].
| Evidence Dimension | Oxidative addition efficiency |
| Target Compound Data | Clean in-situ ligand exchange, uninhibited oxidative addition |
| Comparator Or Baseline | Ni(PPh3)4 (Attenuated reaction rates due to excess phosphine equilibria) |
| Quantified Difference | Avoidance of competitive ligand inhibition |
| Conditions | Stoichiometric oxidative addition of aryl halides in solution |
Buyers synthesizing custom catalysts must select Ni(cod)2 to prevent residual strong ligands from poisoning the catalytic cycle or altering the intended reaction mechanism.
In the cross-coupling of unactivated alkyl halides with Grignard reagents, the presence of pre-existing strongly coordinating ligands on the nickel precursor can be detrimental. Utilizing Ni(cod)2 in the presence of a 1,3-butadiene additive affords the target cross-coupled alkane (tetradecane) in high yields (>90%) [1]. Conversely, utilizing pre-ligated Ni(II) complexes such as NiCl2(dppp) or NiCl2(PPh3)2 under similar conditions drastically reduces the yield to 22% and 45%, respectively[1].
| Evidence Dimension | Cross-coupling product yield |
| Target Compound Data | >90% yield |
| Comparator Or Baseline | NiCl2(dppp) (22% yield) |
| Quantified Difference | >4x higher yield |
| Conditions | Kumada coupling of n-decyl bromide with n-butylmagnesium chloride, 1,3-butadiene additive, 25 °C |
For challenging aliphatic cross-couplings, procuring the 'naked' Ni(0) source is essential to accommodate specific diene additives that pre-ligated complexes reject.
Ni(cod)2 is a primary choice for Yamamoto-type dehalogenative polycondensation. Its demonstrated reactivity compared to bench-stable alternatives ensures the synthesis of high-molecular-weight polyarylenes (e.g., polyfluorenes, polythiophenes) required for organic electronics and optoelectronic devices[1].
Because it lacks strongly coordinating ligands and avoids the induction periods associated with Ni(II) reduction, Ni(cod)2 serves as a highly effective baseline material for screening novel phosphine, NHC, and amine ligands. It ensures that observed kinetic data directly reflect the efficacy of the new ligand rather than the reduction kinetics of the metal precursor [2].
In complex C(sp3)-C(sp3) bond formations, such as modified Kumada couplings, Ni(cod)2 allows for the precise introduction of transient additives (like 1,3-butadienes) that facilitate the catalytic cycle. Pre-ligated or Ni(II) alternatives fail to accommodate these highly specific coordination environments, making Ni(cod)2 highly valuable for aliphatic functionalization [3].
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